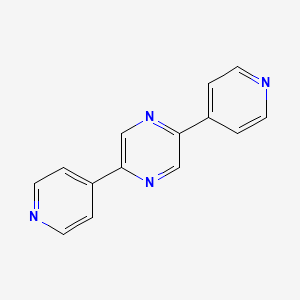

2,5-Di-4-pyridinylpyrazine

Description

2,5-Di-4-pyridinylpyrazine is a nitrogen-containing heterocyclic compound characterized by a pyrazine core substituted with pyridinyl groups at the 2 and 5 positions. Its molecular formula is C₁₄H₁₀N₄, with a molecular weight of 234.26 g/mol. The pyridinyl substituents confer rigidity and π-conjugation, enhancing its utility in supramolecular assemblies and as a ligand in metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C14H10N4 |

|---|---|

Molecular Weight |

234.26 g/mol |

IUPAC Name |

2,5-dipyridin-4-ylpyrazine |

InChI |

InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-18-14(10-17-13)12-3-7-16-8-4-12/h1-10H |

InChI Key |

FUTRZGJUMRZSFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(C=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-4-pyridinylpyrazine typically involves the coupling of pyridine derivatives with pyrazine. One common method is the reaction of 2,5-dibromopyrazine with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods: Industrial production of 2,5-Di-4-pyridinylpyrazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di-4-pyridinylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products:

Oxidation: N-oxides of 2,5-Di-4-pyridinylpyrazine.

Reduction: Dihydro derivatives of 2,5-Di-4-pyridinylpyrazine.

Substitution: Nitro or halogenated derivatives of 2,5-Di-4-pyridinylpyrazine.

Scientific Research Applications

2,5-Di-4-pyridinylpyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

Medicine: It is used in the development of isonicotonic acid derivatives for the treatment of tuberculosis.

Mechanism of Action

The mechanism of action of 2,5-Di-4-pyridinylpyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Molecular Data

- Electronic Properties: The pyridinyl groups in 2,5-Di-4-pyridinylpyrazine are electron-withdrawing, reducing electron density on the pyrazine core compared to Pyrazine-2,5-diamine, which has electron-donating amino groups. This difference impacts reactivity in nucleophilic substitutions and coordination behavior . 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine features strong electron-donating dimethylamino groups, leading to red-shifted absorption spectra compared to 2,5-Di-4-pyridinylpyrazine .

- Bonding and Geometry: In 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine, bond angles such as C9—C1—C6—C8 (4.7°) and N2—C1—C9—C14 (-142.6°) indicate steric hindrance from bulky substituents, affecting molecular packing . Pyridinyl substituents in 2,5-Di-4-pyridinylpyrazine likely adopt planar geometries, enhancing π-π stacking interactions critical for MOF formation.

Physicochemical and Functional Properties

Solubility :

- Thermal Stability: Pyridinyl and aryl substituents enhance thermal stability. For example, 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine retains structural integrity up to 300°C .

Biological Activity

2,5-Di-4-pyridinylpyrazine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

2,5-Di-4-pyridinylpyrazine is characterized by its unique pyrazine core, substituted with two 4-pyridyl groups at the 2 and 5 positions. This structural configuration contributes to its ability to interact with various biological targets.

The biological activity of 2,5-Di-4-pyridinylpyrazine can be attributed to several mechanisms:

- Metal Ion Coordination : The compound has been shown to coordinate with metal ions, forming stable complexes that can influence cellular processes.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, which may play a role in its therapeutic potential against diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Recent studies have demonstrated that 2,5-Di-4-pyridinylpyrazine possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting their growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's effectiveness against these pathogens suggests potential applications in treating infections caused by resistant strains.

Anti-Cancer Activity

In vitro studies have indicated that 2,5-Di-4-pyridinylpyrazine can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 : 12 µM

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers evaluated the antimicrobial efficacy of 2,5-Di-4-pyridinylpyrazine against a panel of bacterial strains. The results highlighted its potential as a novel antimicrobial agent, especially in the context of increasing antibiotic resistance .

- Cancer Cell Proliferation Inhibition : Another study investigated the effects of the compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induced apoptosis in treated cells .

Safety and Toxicology

Preliminary toxicological assessments indicate that 2,5-Di-4-pyridinylpyrazine exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its safety margins and potential side effects.

Q & A

What are the established synthetic routes for 2,5-Di-4-pyridinylpyrazine, and how do reaction conditions influence yield and purity?

Answer:

Synthesis of 2,5-Di-4-pyridinylpyrazine typically involves multi-step reactions, including the preparation of pyridine and pyrazine intermediates followed by coupling under controlled conditions. For example:

- Coupling reactions : Pyridinyl groups are introduced via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Key parameters : Temperature (often 80–120°C), pH (neutral to slightly basic), and solvent choice (DMF or dichloromethane) are critical for minimizing side reactions .

- Yield optimization : Microwave-assisted synthesis can enhance reaction efficiency, as seen in analogous pyrazine derivatives .

What analytical methods are most reliable for characterizing 2,5-Di-4-pyridinylpyrazine and confirming its structural integrity?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR spectroscopy : and NMR (e.g., pyrazine protons appear at δ 8.6–9.1 ppm, pyridinyl protons at δ 7.1–8.2 ppm) provide detailed structural confirmation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for CHN: 261.1141) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies impurities .

How can researchers resolve contradictions in spectral data for 2,5-Di-4-pyridinylpyrazine derivatives?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological strategies include:

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d) and internal references (e.g., TMS) for NMR consistency .

- Comparative analysis : Cross-validate with computational methods (DFT calculations for predicted shifts) .

- Isolation techniques : Employ preparative TLC or column chromatography to isolate pure fractions before spectral analysis .

What strategies are effective for optimizing low-yield reactions in the synthesis of 2,5-Di-4-pyridinylpyrazine?

Answer:

Low yields may result from steric hindrance or competing side reactions. Solutions include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in pyrazine systems .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Stepwise purification : Intermediate isolation via flash chromatography reduces side-product accumulation .

How can researchers design 2,5-Di-4-pyridinylpyrazine derivatives to enhance biological activity while maintaining stability?

Answer:

Rational design involves:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to pyridinyl rings to improve binding affinity .

- Stability assays : Assess hydrolytic stability under physiological pH (e.g., PBS buffer at pH 7.4) .

- Bioisosteric replacement : Replace pyridinyl with benzodioxole groups to enhance metabolic stability, as demonstrated in related compounds .

What are the common pitfalls in interpreting XRD or NMR data for pyrazine-based compounds, and how can they be mitigated?

Answer:

- Polymorphism : XRD may show multiple crystal forms; use differential scanning calorimetry (DSC) to identify stable polymorphs .

- Dynamic effects : NMR signals for NH protons may broaden due to exchange; conduct variable-temperature NMR to resolve splitting .

- Impurity masking : Low-level impurities (<1%) can distort integration; employ gradient HPLC-MS for trace analysis .

How do steric and electronic factors influence the reactivity of 2,5-Di-4-pyridinylpyrazine in cross-coupling reactions?

Answer:

- Steric effects : Bulky substituents on pyridinyl rings hinder coupling at the pyrazine core. Use smaller ligands (e.g., PdCl(dppf)) to reduce steric clash .

- Electronic effects : Electron-deficient pyrazines react faster in nucleophilic aromatic substitution. Nitro or cyano groups enhance electrophilicity .

What computational tools are recommended for predicting the physicochemical properties of 2,5-Di-4-pyridinylpyrazine?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.